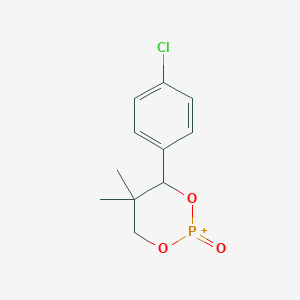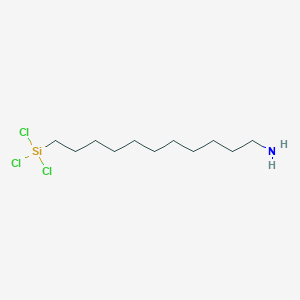
11-(Trichlorosilyl)undecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Trichlorosilyl)undecan-1-amine is a compound that features a trichlorosilyl group attached to an undecan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 11-(Trichlorosilyl)undecan-1-amine typically involves the reaction of undecan-1-amine with trichlorosilane (HSiCl3). This reaction is carried out under controlled conditions to ensure the proper attachment of the trichlorosilyl group to the amine. The reaction may require the use of catalysts or specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 11-(Trichlorosilyl)undecan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the silicon or nitrogen atoms.
Polymerization Reactions: The compound can be used in polymerization reactions to create polymer brushes or other polymeric materials
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups, while polymerization reactions can produce polymeric materials with unique properties .
Applications De Recherche Scientifique
11-(Trichlorosilyl)undecan-1-amine has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of polymer brushes and other advanced materials with specific surface properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 11-(Trichlorosilyl)undecan-1-amine involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and other atoms, leading to the formation of stable compounds. This interaction is often facilitated by catalysts or specific reaction conditions .
Comparaison Avec Des Composés Similaires
Undecan-1-amine: A simpler compound without the trichlorosilyl group, used in various organic synthesis applications.
11-Azido-3,6,9-trioxaundecan-1-amine: A compound with similar backbone but different functional groups, used in click chemistry and polymer synthesis.
Uniqueness: 11-(Trichlorosilyl)undecan-1-amine is unique due to the presence of the trichlorosilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with other molecules .
Propriétés
Numéro CAS |
489400-42-2 |
|---|---|
Formule moléculaire |
C11H24Cl3NSi |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
11-trichlorosilylundecan-1-amine |
InChI |
InChI=1S/C11H24Cl3NSi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11,15H2 |
Clé InChI |
ZUXVZFQYRHJXSB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCN)CCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


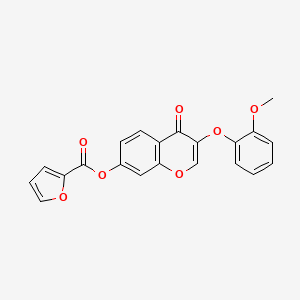
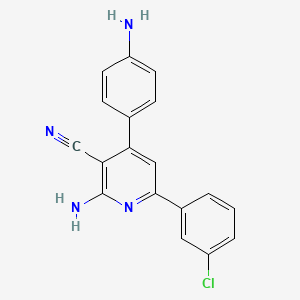
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
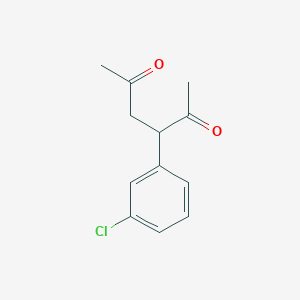
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
